5-(4-bromophenyl)-3-hydroxy-4-(4-methylphenyl)-1-(pyridin-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactionsCommon reagents used in these steps include brominating agents, hydroxylating agents, and coupling catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its various functional groups allow it to interact with different biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
4-(4-BROMOPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the hydroxy and pyridinylmethyl groups.
3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the bromophenyl group.
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(4-METHYLPHENYL)-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C23H19BrN2O2 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-hydroxy-3-(4-methylphenyl)-1-(pyridin-2-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H19BrN2O2/c1-15-5-7-16(8-6-15)20-21(17-9-11-18(24)12-10-17)26(23(28)22(20)27)14-19-4-2-3-13-25-19/h2-13,21,27H,14H2,1H3 |
InChI Key |
HXVZQFUKISARQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)CC4=CC=CC=N4)O |
Origin of Product |
United States |
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